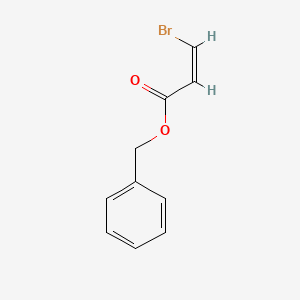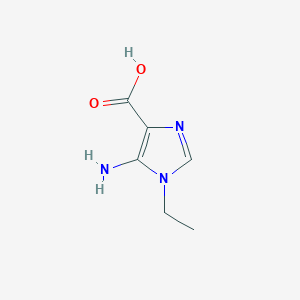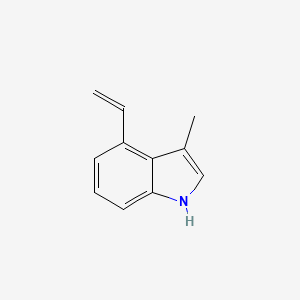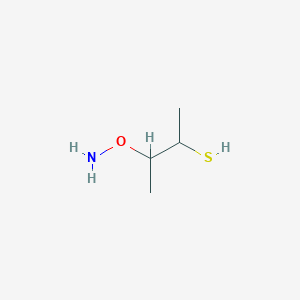![molecular formula C16H10N2O B12828919 Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structure and promising biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-aminophenyl)pyrroles with aldehydes in the presence of a catalyst such as AlCl3. This reaction can be carried out in an aqueous medium, often with the addition of an ionic liquid to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of cost-effective catalysts, efficient reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human protein kinases CK2 and RAD51, which play crucial roles in cell signaling and DNA repair . Additionally, it acts as an agonist for 5-HT3 receptors and antagonizes central dopamine and cannabinoid type 1 receptors .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and exhibit comparable biological activities.
Indolo[1,2-a]quinoxalines: These derivatives also possess a fused quinoxaline ring and have been studied for their medicinal properties.
Imidazo[1,2-a]quinoxalines: Another class of compounds with a fused quinoxaline ring, known for their diverse biological activities.
Uniqueness
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde stands out due to its unique combination of biological activities and its potential applications in various fields. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and industrial applications.
特性
分子式 |
C16H10N2O |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
11,17-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-12-carbaldehyde |
InChI |
InChI=1S/C16H10N2O/c19-10-13-7-6-12-9-17-16-14-4-2-1-3-11(14)5-8-15(16)18(12)13/h1-10H |
InChIキー |
QRUQMLXFHBQRCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=C(N34)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)





![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)




